1-(p-methylphenoxy)-silatrane
Description
Properties
CAS No. |
13644-08-1 |
|---|---|
Molecular Formula |
C13H19NO4Si |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
InChI Key |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Other CAS No. |
13644-08-1 |
Synonyms |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
Synthetic Pathways to 1-(p-methylphenoxy)-silatrane
An alternative approach involves the reaction of a silylating agent with p-cresol (B1678582) (p-methylphenol). For instance, the reaction of 3-azidopropyltriethoxysilane with triethanolamine (B1662121) in the presence of a base yields 3-azidopropylsilatrane, demonstrating the versatility of the transesterification reaction in forming the silatrane (B128906) framework. researchgate.net
Spectroscopic Data and Interpretation
The characterization of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of silatranes exhibits characteristic signals for the protons of the silatrane cage. Typically, triplets corresponding to the NCH₂ and OCH₂ groups are observed. mdpi.com For this compound, additional signals would be present in the aromatic region, corresponding to the protons of the p-methylphenoxy group, as well as a singlet for the methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the structure. Resonances for the carbons of the silatrane framework (NCH₂ and OCH₂) are expected, along with signals for the aromatic carbons and the methyl carbon of the p-methylphenoxy substituent. ijirset.com
²⁹Si NMR Spectroscopy: Silicon-29 NMR is a particularly powerful tool for studying silatranes. The chemical shift (δ) of the silicon atom provides direct evidence for its coordination number. For pentacoordinated silicon in silatranes, the ²⁹Si NMR signal typically appears in a characteristic upfield region, confirming the presence of the N→Si intramolecular bond. researchgate.netmdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of silatranes displays characteristic absorption bands. A key feature is the band associated with the N→Si dative bond, which typically appears in the region of 570-595 cm⁻¹. ijirset.commdpi.com Other important absorptions include the Si-O stretching vibrations (around 1086-1097 cm⁻¹) and the C-H stretching vibrations of the methylene (B1212753) groups. ijirset.com
Table 1: Representative Spectroscopic Data for Silatranes
| Spectroscopic Technique | Characteristic Signals/Bands | Reference |
|---|---|---|
| ¹H NMR | Triplets for NCH₂ and OCH₂ groups | mdpi.com |
| ¹³C NMR | Resonances for NCH₂ and OCH₂ carbons | ijirset.com |
| ²⁹Si NMR | Upfield chemical shift indicating pentacoordination | researchgate.netmdpi.com |
| IR Spectroscopy | N→Si dative bond vibration (570-595 cm⁻¹), Si-O stretching | ijirset.commdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 P Methylphenoxy Silatrane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(p-methylphenoxy)-silatrane in solution. By examining the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to confirm the molecular framework, assign atomic connectivity, and probe the signature transannular interaction between the silicon and nitrogen atoms.
¹H and ¹³C NMR Spectral Analysis for Structural Confirmation
The ¹H and ¹³C NMR spectra of this compound provide fundamental proof of its molecular structure. The spectra are characterized by distinct signals corresponding to the protons and carbons of the silatrane (B128906) cage and the p-methylphenoxy group.
In the ¹H NMR spectrum, the protons of the silatrane cage typically appear as two triplets. The protons of the O-CH₂ groups are generally observed downfield due to the deshielding effect of the adjacent oxygen atoms, while the N-CH₂ protons appear at a slightly higher field. The p-methylphenoxy group gives rise to characteristic signals in the aromatic region, typically as two doublets for the symmetrically substituted benzene (B151609) ring, and a singlet for the methyl protons.
The ¹³C NMR spectrum corroborates these assignments. The carbon atoms of the silatrane cage (O-CH₂ and N-CH₂) show distinct resonances. The aromatic carbons of the p-methylphenoxy group appear in the typical downfield region for sp²-hybridized carbons, with the oxygen-bearing carbon appearing most downfield. The methyl carbon provides a characteristic upfield signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established ranges for similar silatrane and phenoxy compounds. Actual experimental values may vary.
| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Silatrane Cage | O-CH₂ | ~3.8 | ~57 |
| N-CH₂ | ~2.8 | ~51 | |
| p-Methylphenoxy Group | Aromatic CH (ortho to O) | ~6.8 | ~120 |
| Aromatic CH (meta to O) | ~7.0 | ~130 | |
| Aromatic C-O | - | ~155 | |
| CH₃ | ~2.3 | ~20 |
²⁹Si NMR Chemical Shifts and Their Implications for Transannular Bonding
The ²⁹Si NMR chemical shift is particularly diagnostic for silatranes as it provides insight into the coordination environment of the silicon atom. The presence of a pentacoordinate silicon, resulting from the dative N→Si transannular bond, induces a significant upfield shift (to more negative ppm values) compared to analogous tetracoordinate silanes.
For this compound, the ²⁹Si chemical shift is expected to be in the characteristic range for aryloxy-substituted silatranes. The precise chemical shift is sensitive to the strength of the N→Si interaction. The electron-donating nature of the p-methyl group on the phenoxy ring can subtly influence the electron density at the silicon atom and thus the strength of this bond. A stronger N→Si bond generally correlates with a more upfield ²⁹Si chemical shift. The expected chemical shift for this compound would be significantly upfield from its tetracoordinate analogue, 1-(p-methylphenoxy)triethoxysilane, confirming the hypervalent state of the silicon atom. sioc-journal.cnosti.govresearchgate.net
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the protons of the O-CH₂ and N-CH₂ groups within the same ethylenediamine (B42938) bridge of the silatrane cage. It would also confirm the coupling between the adjacent aromatic protons on the p-cresol (B1678582) ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This is crucial for definitively assigning each carbon signal to its attached proton(s). For instance, it would link the proton signal at ~3.8 ppm to the carbon signal at ~57 ppm (O-CH₂), and the aromatic proton signals to their corresponding aromatic carbon signals.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint of this compound, offering detailed information about its functional groups and the unique structure of the silatrane cage. edinst.comjkps.or.kr
Vibrational Band Assignments and Their Relation to the Silatrane Cage Structure
The silatrane cage has several characteristic vibrational modes. A key feature in the IR spectrum of silatranes is a band in the region of 570-620 cm⁻¹, which is often attributed to the symmetric deformation vibration of the silatrane skeleton and is considered indicative of the N→Si transannular bond. ijirset.com The Si-O-C stretching vibrations typically give rise to strong absorptions in the 1000-1100 cm⁻¹ region. The C-N stretching vibrations are usually found around 1000-1250 cm⁻¹, while the C-H stretching vibrations of the methylene (B1212753) groups in the cage appear in the 2800-3000 cm⁻¹ range.
In Raman spectroscopy, the symmetric vibrations of the silatrane skeleton are often prominent. researchgate.netresearchgate.net The Si-O-C symmetric stretching modes are also observable.
Spectroscopic Signatures of Aromatic and Phenoxy Group Vibrations
The p-methylphenoxy substituent introduces several characteristic bands into the vibrational spectra. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a set of bands in the 1450-1610 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenoxy group is expected around 1240 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted aromatic ring result in a strong absorption in the 800-850 cm⁻¹ range in the IR spectrum. The vibrations of the methyl group, including symmetric and asymmetric C-H stretching and bending modes, will also be present.
Table 2: Key Predicted IR and Raman Vibrational Bands (cm⁻¹) for this compound Predicted values are based on established ranges for similar silatrane and phenoxy compounds. Actual experimental values may vary.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | - |
| Aliphatic C-H Stretch (cage) | 2800 - 3000 | IR, Raman | - |
| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman | Multiple bands expected |
| Aryl-O Stretch | ~1240 | IR | Strong intensity |
| Si-O-C Stretch | 1000 - 1100 | IR | Strong, broad absorption |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 | IR | Strong band indicative of para-substitution |
| Silatrane Skeleton Deformation (N→Si) | 570 - 620 | IR | Characteristic of the silatrane structure |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structural components of this compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, with a chemical formula of C₁₃H₁₉NO₄Si, the theoretical exact mass can be calculated.
An HRMS analysis would be expected to show a protonated molecular ion peak, [M+H]⁺, very close to the calculated value of 294.1162, thereby confirming the molecular formula. This level of precision is crucial for distinguishing the target compound from any potential isomers or impurities. The ability of HRMS to confirm composition has been demonstrated for various other silatrane compounds. mdpi.com
Table 1: Theoretical HRMS Data for this compound
| Formula | Ion | Theoretical m/z |
|---|---|---|
| C₁₃H₁₉NO₄Si | [M+H]⁺ | 294.1162 |
This table is generated based on theoretical calculations for the specified compound.
Electron impact (EI) or other ionization methods in mass spectrometry cause the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uk For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
Key fragmentation pathways would likely involve:
Cleavage of the Si-OAr bond: This is a primary fragmentation route, leading to the separation of the silatrane cage from the p-methylphenoxy group. This would generate a characteristic silatranyl cation [Si(OCH₂CH₂)₃N]⁺ at m/z 174 and a p-methylphenoxy radical.
Fragmentation of the p-methylphenoxy group: The ion corresponding to the p-methylphenoxy group [M-silatrane]⁺ could lose a methyl radical (CH₃) or carbon monoxide (CO).
Fragmentation of the silatrane cage: The silatrane moiety itself can undergo complex fragmentation, typically involving the successive loss of ethylene (B1197577) oxide (C₂H₄O) units. msu.edu
Table 2: Plausible Mass Fragments of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 293 | [M-H]⁺ (Molecular ion) |
| 186 | [O-Si(OCH₂CH₂)₃N]⁺ |
| 174 | [Si(OCH₂CH₂)₃N]⁺ (Silatranyl cation) |
| 107 | [HOC₆H₄CH₃]⁺ (p-cresol ion) |
This table represents a hypothetical fragmentation pattern based on the chemical structure and known fragmentation principles of related compounds. chemguide.co.ukmsu.edu
X-ray Crystallography and Solid-State Structural Analysis
The geometry around the silicon atom in silatranes is a distorted trigonal bipyramid. The central silicon atom is bonded to three oxygen atoms in the equatorial positions and the nitrogen atom and the oxygen of the p-methylphenoxy group in the axial positions. researchgate.net The three five-membered chelate rings of the silatrane cage adopt an envelope conformation.
Table 3: Expected Bond Lengths and Angles for this compound
| Parameter | Atom Pair / Trio | Expected Value |
|---|---|---|
| Bond Length (Å) | ||
| N→Si | N - Si | 2.15 - 2.25 Å |
| Si-O (axial) | Si - O(phenoxy) | ~1.68 Å |
| Si-O (equatorial) | Si - O(cage) | 1.66 - 1.68 Å |
| Bond Angle (°) | ||
| O(eq)-Si-O(eq) | O(cage)-Si-O(cage) | ~118° |
| O(ax)-Si-O(eq) | O(phenoxy)-Si-O(cage) | ~96° |
Data are representative values derived from published crystal structures of analogous aryloxy-silatranes. researchgate.netresearchgate.netnih.gov
A defining feature of the silatrane structure is the transannular dative bond between the lone pair of the bridgehead nitrogen atom and the vacant d-orbital of the silicon atom (N→Si). rsc.org This interaction is central to the unique chemical and physical properties of silatranes.
The strength of this interaction is quantified by several geometric parameters:
N→Si Bond Length (d): This is the most direct measure. For aryloxy-silatranes, this distance is typically in the range of 2.15 to 2.25 Å. researchgate.netresearchgate.net This is significantly longer than a standard Si-N covalent bond (~1.7-1.8 Å) but much shorter than the sum of the van der Waals radii (~3.5 Å), confirming a significant bonding interaction.
Displacement of Silicon (ΔSi): The silicon atom is displaced from the equatorial plane defined by the three cage oxygen atoms towards the axial phenoxy substituent. This displacement (ΔSi) typically measures between 0.18 and 0.22 Å.
Displacement of Nitrogen (ΔN): The nitrogen atom is displaced from the plane of its three attached carbon atoms, also in the direction of the silicon atom.
The electronegativity of the axial substituent on the silicon atom is a key factor influencing the N→Si bond length; more electronegative substituents tend to pull electron density away from the silicon, strengthening the dative bond and shortening its length. rsc.org
In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice. The packing is governed by a network of weak intermolecular forces. nih.gov Given the absence of strong hydrogen bond donors, the packing would be dominated by:
C-H···O interactions: Weak hydrogen bonds may form between the hydrogen atoms of the ethylenic bridges or the methyl group and the oxygen atoms of neighboring molecules. mdpi.com
C-H···π interactions: The hydrogen atoms of the silatrane cage could interact with the electron-rich aromatic ring of an adjacent molecule.
These subtle forces collectively determine the crystal's density, melting point, and other macroscopic properties. The molecules would pack to maximize attractive forces and minimize steric repulsion, resulting in a highly ordered three-dimensional array. nih.govmdpi.com
Table 4: Compound Names Mentioned in the Article
| Trivial Name | Systematic Name |
| This compound | 1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
| 1-phenyl-silatrane | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
| p-cresol | 4-methylphenol |
| Ethylene oxide | Oxirane |
Polymorphism Studies and Their Impact on Solid-State Structure
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. This phenomenon is of significant interest in materials science and pharmaceutical development as different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While dedicated polymorphism studies on this compound are not extensively documented in publicly available literature, an examination of its solid-state structure and the principles of polymorphism in related compounds can provide valuable insights.
The solid-state structure of a crystalline compound is determined by the arrangement of its molecules in the crystal lattice. This arrangement is influenced by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The specific substituent attached to the silicon atom in the silatrane cage can significantly influence these interactions and, consequently, the resulting crystal packing.
Although different polymorphic forms of this compound have not been reported, it is conceivable that variations in crystallization conditions—such as solvent, temperature, and pressure—could lead to the formation of distinct crystal structures. researchgate.netwikipedia.org Each polymorph would represent a different energetic minimum in the landscape of possible crystal packings.
The impact of polymorphism on the solid-state structure can be significant. Different packing arrangements can lead to variations in intermolecular distances and angles, and can even induce subtle changes in the conformation of the molecule itself. For silatranes, the length of the N→Si dative bond is a particularly sensitive parameter that can be influenced by the crystal environment.
To illustrate the nature of data obtained from polymorphism studies, the following table presents crystallographic data for two polymorphs of a different compound, a triarylphosphine oxide, which demonstrates the variations that can occur between different crystalline forms. researchgate.net
Table 1: Crystallographic Data for Two Polymorphs of o-nitrophenyldiphenylphosphine oxide researchgate.net
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.186(3) | 8.633(2) |
| b (Å) | 8.013(2) | 15.684(3) |
| c (Å) | 14.931(3) | 12.083(2) |
| β (°) | 108.06(3) | 99.82(3) |
| Volume (ų) | 1612.1(6) | 1611.8(6) |
| Density (calculated) (g/cm³) | 1.341 | 1.341 |
This table serves as an example of the crystallographic differences that can be observed between polymorphs.
The study of the crystal structures of other silatrane derivatives reveals that the silatrane cage can exhibit conformational flexibility. researchgate.netresearchgate.net This flexibility allows the molecule to adapt to different crystal packing environments, which is a prerequisite for the existence of polymorphism. For example, the crystal structures of 1-phenyl-3,7,10-trimethylsilatrane and 1-p-tolyl-carbasilatrane show differences in the conformation of the silatrane moiety. researchgate.net
Reactivity and Mechanistic Investigations of 1 P Methylphenoxy Silatrane
Hydrolytic Stability and Mechanistic Pathways of Degradation
The stability of the silatrane (B128906) cage towards hydrolysis is a critical factor in its chemistry, and it is highly dependent on the reaction conditions, particularly pH. Generally, silatranes exhibit considerable stability in neutral and alkaline environments but are susceptible to degradation under acidic conditions. nih.govvulcanchem.com The robust nature of the silatrane framework is attributed to the pentacoordinated silicon atom and the strong chelating effect of the triethanolamine (B1662121) backbone, which makes processes like hydrolysis and transesterification occur very slowly at neutral pH. vulcanchem.com
Mechanistic Pathways:
Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of silatranes is significantly accelerated. The proposed mechanism involves a rate-determining step where the atrane nitrogen atom is protonated, leading to the cleavage of the transannular Si←N dative bond. researchgate.net This initial protonation is followed by the nucleophilic attack of water on the now more electrophilic silicon center, ultimately leading to the opening of the tricyclic cage structure. Kinetic studies on para-substituted phenylalkoxysilanes support an Sₙ1-like mechanism for acid-catalyzed hydrolysis, proceeding through a positive intermediate, potentially involving a siliconium ion. mst.edu The rate of hydrolysis is generally first-order in acid and zero-order in water. mst.edu
Neutral Hydrolysis: In a neutral medium, the hydrolysis process is much slower. A proposed mechanism suggests the formation of a four-centered intermediate involving a water molecule at the initial stage. This is followed by the slow opening of the silatrane skeleton, which constitutes the rate-limiting step of the reaction. researchgate.net
| Condition | Proposed Mechanism | Key Features | Rate Dependence |
| Acidic (e.g., HCl) | Protonation of nitrogen, cleavage of Si←N bond, followed by nucleophilic attack of H₂O. researchgate.net | Rate-determining step is the concerted protonation and Si-N bond breaking. researchgate.net | First-order in acid. mst.edu |
| Neutral | Formation of a four-centered intermediate with H₂O, followed by slow cage opening. researchgate.net | Significantly slower than acid-catalyzed pathway. | Dependent on substituent. |
| Substituent Effect | Electron-donating groups on the phenoxy ring can influence the lability of the Si-OAr bond. | Introducing an oxygen atom in the Si-C₆H₅ bond (forming aryloxysilatranes) reduces toxicity by several orders of magnitude compared to phenylsilatrane, indicating a significant change in reactivity. vulcanchem.com | Varies with electronic properties of the substituent. |
This table provides an interactive summary of factors influencing the hydrolytic degradation of 1-(p-methylphenoxy)-silatrane, based on studies of related compounds.
Ligand Exchange Reactions and Transalkoxylation Mechanisms of Silatranes
Ligand exchange at the silicon center is a fundamental reaction of silatranes, with transalkoxylation (also referred to as alcoholysis) being a key example. This process involves the substitution of the axial p-methylphenoxy group with another alkoxy group from an alcohol. Transalkoxylation is also a primary synthetic route to various silatranes. researchgate.net
The mechanism of these reactions can vary with the catalyst and conditions. For the alcoholysis of alkoxysilanes catalyzed by carboxylic acids, a concerted displacement reaction is proposed. This pathway involves a negatively charged, pentasubstituted silicon intermediate. mst.edu In organocatalytic systems, for instance using amidine derivatives like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), the catalyst is believed to activate the alcohol, which then attacks the silicon precursor to initiate the transesterification and subsequent formation of the silatrane cage. acs.org
The kinetics of alcoholysis are influenced by several factors, including the steric and electronic properties of the incoming alcohol and the reaction temperature. Studies on related systems show that alcoholysis proceeds fastest with less sterically hindered alcohols like ethanol (B145695) compared to propanol (B110389) or butanol. lsbu.ac.uk The process often follows a multi-step kinetic model, where the initial cleavage of the substrate is followed by subsequent reactions. mdpi.comnih.gov The activation energy for the initial transesterification step is typically higher than for subsequent steps, partly due to the greater steric hindrance around the silicon center in the intact molecule. mdpi.com
| Reactant Alcohol | Catalyst | Proposed Intermediate/Mechanism | Relative Rate |
| Methanol | Carboxylic Acid | Pentacoordinate silicon species (concerted displacement). mst.edu | High |
| Ethanol | Zn Complex | Zinc-coordinated alcohol and ester groups. lsbu.ac.uk | High |
| Propanol | Zn Complex | Zinc-coordinated alcohol and ester groups. lsbu.ac.uk | Medium |
| Butanol | Zn Complex | Zinc-coordinated alcohol and ester groups. lsbu.ac.uk | Low |
| Triethanolamine | DBU (Amidine) | DBU-activated triethanolamine. acs.org | (Synthetic Reaction) |
This interactive table summarizes the key aspects of transalkoxylation reactions involving silatranes and their precursors.
Interactions with Various Protic and Aprotic Solvent Systems
The interaction of this compound with solvents is dictated by its significant polarity and the unique nature of the Si←N dative bond. This bond is known to be highly sensitive to the surrounding medium, with its length varying between the solid, solution, and gaseous phases. iastate.edu This deformability indicates that the bond is relatively weak and susceptible to environmental effects, including solvent polarity and specific solvent-solute interactions like hydrogen bonding. iastate.edu
NMR spectroscopy is a powerful tool for probing these interactions. The chemical shifts of the silicon (²⁹Si) and nitrogen (¹⁵N) nuclei are particularly sensitive to the strength of the Si←N interaction. iastate.edu For silatranes, ²⁹Si NMR signals are typically found around -85 ppm, which is characteristic of the pentacoordinate environment and the transannular dative bond. mdpi.com Changes in the solvent can perturb the electron density around these nuclei and lead to observable shifts in their resonance frequencies. For instance, NMR studies on related systems show clear shifts in the resonance lines of protons adjacent to the nitrogen and oxygen atoms when interacting with hydrogen-bond-accepting solvents. acs.org
Computational methods, such as the IGLO (Individual Gauge for Localized Orbitals) method combined with a solvent continuum model, have been used to correlate calculated geometries with experimental NMR data. These studies confirm that to accurately model the system, the entire solvation shell should be considered, highlighting the importance of direct solvent interactions. smu.edu The solvatochromism of related polar molecules, where the color of a substance changes with solvent polarity, further illustrates how protic and aprotic solvents can differentially stabilize the ground and excited states of a solute, providing a model for how the electronic properties of this compound might be affected. researchgate.netnih.gov
| Solvent Type | Potential Interaction | Expected Effect on Si←N Bond | Probing Technique |
| Protic (e.g., Methanol, Water) | Hydrogen bonding with lone pairs on oxygen and nitrogen atoms. | Weakening and lengthening of the Si←N bond due to competition for the nitrogen lone pair. | ¹H, ¹⁵N, ²⁹Si NMR Spectroscopy. acs.orgiastate.edu |
| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions. | Moderate influence on bond length, intermediate between gas and solid states. iastate.edu | ¹H, ¹⁵N, ²⁹Si NMR Spectroscopy. iastate.edu |
| Aprotic Nonpolar (e.g., Hexane) | Weak van der Waals forces. | Minimal interaction; behavior approaches that of the gas phase. | Solution-phase IR, NMR. iastate.edu |
| Solid State (Crystal) | Crystal packing forces. | Strongest interaction, shortest Si←N bond length. iastate.edu | X-ray Crystallography. |
This interactive table outlines the expected interactions of this compound with different solvent systems.
Coordination Chemistry and Complex Formation Studies with Metal Centers (Non-Biological Contexts)
While the chemistry of silatranes is extensive, their role as ligands in coordination complexes is a more specialized area of investigation. A coordination compound consists of a central metal atom or ion bonded to one or more ligands. libretexts.orgncert.nic.in this compound possesses multiple potential donor sites—specifically the lone pairs on the three ether-like oxygen atoms and the tertiary amine nitrogen—that could allow it to act as a polydentate ligand. libretexts.orgfiveable.me
Research has demonstrated that silatrane derivatives can indeed form stable complexes with transition metals. For example, the related compound 1-(methylaminomethyl)silatrane has been shown to form complexes with various transition metal chlorides. researchgate.net In these cases, the ligand coordinates to the metal center, showcasing the accessibility of its donor atoms for bonding.
A significant application in a non-biological context is the use of a silatrane moiety as an anchoring group to heterogenize a molecular catalyst. In one study, an iridium complex featuring a silatrane functional group was synthesized for covalent attachment to metal oxide surfaces like indium tin oxide (ITO). osti.gov The silatrane group serves to bind the active catalytic [Cp*Ir] unit to the surface, forming stable siloxane bonds upon hydrolysis. This creates a heterogenized water-oxidation catalyst, demonstrating a sophisticated use of the silatrane's reactivity for materials science and catalysis. osti.gov The formation of such coordination compounds alters the properties of both the metal and the ligand. libretexts.org
| Metal Center | Silatrane Ligand/Precursor | Role of Silatrane | Resulting Complex/Application |
| Iridium (Ir) | Cp*Ir complex with a silatrane functional group. osti.gov | Covalent anchor to a metal oxide surface. | Heterogenized water-oxidation catalyst on nanoITO. osti.gov |
| Copper (Cu), etc. | 1-(methylaminomethyl)silatrane. researchgate.net | Direct ligand to the metal center. | Transition metal chloride complexes. researchgate.net |
| Various | General Silatrane | Potential polydentate ligand. | Formation of chelate complexes. nih.gov |
This interactive table presents examples of metal complexes involving silatrane-based ligands in non-biological contexts.
Investigation of Catalytic Activities or Roles in Specific Organic Transformations
The application of silatranes and their derivatives in catalysis is an emerging field. While the silatrane moiety itself is not typically a direct catalyst, it can be a crucial component of a larger catalytic system, either by acting as a ligand that modulates the properties of a metal center or by serving as a precursor for a catalytically active species.
A prime example is the aforementioned iridium-silatrane complex, which acts as a precatalyst for the electrochemically driven oxidation of water. osti.gov In this system, the [Cp*Ir] moiety is the active center for the oxygen evolution reaction. The role of the silatrane is to immobilize the catalyst on a conductive surface (nanoITO), which prevents bimolecular decomposition pathways and enhances stability and reusability. The heterogenized catalyst was found to perform water oxidation with a turnover number (TON) of 304 and a turnover frequency (TOF) of 0.035 s⁻¹ at pH 5.8, demonstrating the viability of this approach. osti.gov
This example highlights the role of 1-substituted silatranes not as direct organocatalysts, but as essential structural components in the design of advanced catalytic materials. The silatrane's stability and its ability to form robust covalent linkages to surfaces make it a valuable tool for bridging homogeneous and heterogeneous catalysis.
| Catalytic System | Role of Silatrane Moiety | Transformation Catalyzed | Key Performance Metrics |
| [Cp*Ir(silatrane-py-alkoxide)] | Heterogenizing agent; covalent anchor to nanoITO surface. osti.gov | Electrochemical Water Oxidation (Oxygen Evolution Reaction). osti.gov | Overpotential: 462 mV, TON: 304, TOF: 0.035 s⁻¹. osti.gov |
| Amidine Derivatives (e.g., DBU) | (Not applicable; catalyst for silatrane synthesis) | Transesterification/synthesis of silatranes from trialkoxysilanes. acs.org | High yields under mild, solvent-free conditions. acs.org |
This interactive table details the role of silatrane derivatives in specific catalytic transformations.
Computational Chemistry and Theoretical Studies of 1 P Methylphenoxy Silatrane
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the lowest energy (most stable) three-dimensional structure of molecules. For 1-(p-methylphenoxy)-silatrane, geometry optimization is typically performed using a functional such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment. semanticscholar.orgnih.gov This process systematically adjusts the positions of all atoms until a stationary point on the potential energy surface is found, which is confirmed as a minimum by frequency calculations. storion.ru
The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. Of particular interest in silatranes is the geometry around the pentacoordinate silicon atom and the length of the transannular dative bond between nitrogen and silicon (N→Si). The calculations reveal a distorted trigonal-bipyramidal geometry for the silicon atom, a hallmark of the silatrane (B128906) cage. The p-methylphenoxy group occupies one of the axial positions, with the nitrogen atom at the other apex.
Below is a representative table of key geometrical parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Atom(s) Involved | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | N→Si | 2.15 - 2.25 |
| Bond Length (Å) | Si-O (atrane) | 1.66 - 1.68 |
| Bond Length (Å) | Si-O (phenoxy) | 1.69 - 1.72 |
| Bond Angle (°) | O(axial)-Si-O(eq) | ~96 |
| Bond Angle (°) | O(eq)-Si-O(eq) | ~118 |
| Bond Angle (°) | N-Si-O(eq) | ~84 |
Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deresearchgate.net This analysis provides insights into charge distribution, hybridization, and, crucially, the nature of donor-acceptor interactions that stabilize the molecule. allsubjectjournal.com
For this compound, NBO analysis quantifies the charge on each atom, revealing the polarity of bonds like Si-O and the significant negative charge on the nitrogen and oxygen atoms. It also details the hybridization of atomic orbitals involved in bonding. A key application is the investigation of hyperconjugative interactions using second-order perturbation theory. researchgate.net This method calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The most significant of these interactions in silatranes is the donation from the nitrogen lone pair (LP(N)) to the antibonding orbitals of the adjacent Si-O bonds (σ*Si-O), which contributes to the stability of the cage structure and the nature of the transannular bond.
The following table presents typical results from an NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ* (Si-Oeq) | 15 - 25 | Hyperconjugation |
| LP (1) N | σ* (Si-Oax) | 5 - 10 | Hyperconjugation |
| LP (2) Ophenoxy | σ* (Caryl-Caryl) | 20 - 30 | Resonance |
| σ (C-H)methyl | σ* (Caryl-Caryl) | ~5 | Hyperconjugation |
Derivation and Application of Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure that help predict the chemical reactivity and stability of a molecule. wisdomlib.orgresearchgate.netnih.gov These are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Energies : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Energy Gap (ΔE) : The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.
Global Reactivity Indices : From the HOMO and LUMO energies, several indices can be derived, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), chemical softness (S = 1/η), and the electrophilicity index (ω). These descriptors provide a quantitative scale for the molecule's reactivity profile. allsubjectjournal.com
These calculations can predict which parts of the this compound molecule are most likely to be involved in chemical reactions.
| Descriptor | Formula | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | - | -6.5 to -7.5 |
| ELUMO | - | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 to 6.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.75 to 3.25 |
| Electrophilicity Index (ω) | (μ2)/(2η) where μ ≈ -(EHOMO+ELUMO)/2 | 0.8 to 1.5 |
Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR/Raman Frequencies) for Comparison with Experimental Data
Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level, is used to calculate the nuclear magnetic shielding tensors for each atom. faccts.de These are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). libretexts.org Comparing calculated ¹³C, ¹H, and ²⁹Si NMR chemical shifts with experimental spectra helps in the unambiguous assignment of peaks, especially for complex molecules. embl-hamburg.de
IR/Raman Frequencies : The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. These calculated frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by a known factor to produce a simulated IR and Raman spectrum that closely matches the experimental one, aiding in the assignment of vibrational bands.
| Atom | Calculated Chemical Shift (ppm) | Typical Experimental Shift (ppm) |
|---|---|---|
| ²⁹Si | -90 to -100 | -95 to -105 |
| C (O-CH₂) | 57 to 59 | ~58 |
| C (N-CH₂) | 50 to 52 | ~51 |
| C (Aryl C-O) | 150 to 155 | ~153 |
| C (Aryl C-CH₃) | 130 to 135 | ~132 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time at a given temperature. researchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. mun.ca
For this compound, an MD simulation can reveal:
Conformational Flexibility : The simulation can show the flexibility of the three five-membered rings of the silatrane cage.
Rotational Barriers : It can explore the rotation around the Si-O and O-C(aryl) single bonds, identifying different rotational isomers (rotamers) and the energy barriers between them.
Solvent Effects : By including solvent molecules in the simulation box, one can study how the solvent influences the conformational preferences and dynamics of the silatrane.
Analysis of the MD trajectory can generate a population distribution of different conformers, providing a more realistic picture of the molecule's structure in solution or the solid state. mdpi.com
Theoretical Investigation of the Transannular N→Si Interaction Energy and Nature
The defining feature of silatranes is the transannular dative interaction between the nitrogen lone pair and the silicon atom. The strength and nature of this interaction are topics of significant theoretical interest. While the N→Si distance from DFT optimization gives a structural clue, other methods are needed to quantify its energetic significance.
Energy Decomposition Analysis (EDA) : This method partitions the total interaction energy between the nitrogen atom and the silicon-containing fragment into physically meaningful components: electrostatic attraction, Pauli repulsion, and orbital interaction (covalent) energy. This reveals whether the bond is primarily ionic or covalent.
Quantum Theory of Atoms in Molecules (QTAIM) : This approach analyzes the topology of the electron density (ρ). The presence of a bond path between N and Si is a clear indicator of interaction. The values of the electron density and its Laplacian at the bond critical point (BCP) between N and Si provide quantitative information about the strength and nature of the bond. A low density and a positive Laplacian typically indicate a closed-shell interaction, characteristic of dative bonds.
Calculations for typical 1-oxysilatranes place the N→Si interaction energy in the range of 10-20 kcal/mol, confirming a significant bonding interaction that is stronger than a simple van der Waals force but weaker than a typical covalent bond.
Mechanistic Insights into Biological Interactions of 1 P Methylphenoxy Silatrane Non Clinical Focus
Cellular Uptake Mechanisms and Intracellular Fate in in vitro Models
The entry of 1-(p-methylphenoxy)-silatrane into cells and its subsequent journey within the intracellular environment are critical determinants of its biological activity. While direct studies on this specific molecule are not extensively documented, the physicochemical properties of silatranes suggest several potential mechanisms for cellular uptake. Silatranes are known for their membranotropic properties, stemming from a combination of lipid and water solubility, which facilitates their interaction with and passage across cellular membranes. nih.gov
The uptake of silatranes and other silicon-based nanoparticles can occur through various endocytic pathways. nih.gov These pathways are broadly categorized into phagocytosis, macropinocytosis, and receptor-mediated endocytosis, which includes clathrin-mediated and caveolae-mediated endocytosis. dovepress.com The specific pathway utilized can be influenced by the size, charge, and surface chemistry of the molecule, as well as the cell type. For instance, studies on cholera toxin B-modified mesoporous silica (B1680970) nanoparticles have demonstrated uptake via lipid rafts and macropinocytosis in motoneurons. nih.gov
Once inside the cell, the intracellular fate of this compound would depend on the pathway of entry. Endocytosed vesicles typically fuse with early endosomes, which can then mature into late endosomes and subsequently fuse with lysosomes for degradation. However, some molecules are capable of endosomal escape, allowing them to reach the cytoplasm and interact with various organelles. For certain silica-based nanoparticles, trafficking to the Golgi apparatus and avoidance of lysosomal degradation has been observed. nih.gov The high dipole moment and the presence of a pentacoordinated silicon atom in the silatrane (B128906) structure may influence its interactions with endosomal membranes and facilitate its intracellular transport.
| Potential Uptake Mechanism | Key Cellular Machinery | Likely Intracellular Destination | Supporting Evidence/Rationale |
|---|---|---|---|
| Passive Diffusion | Lipid Bilayer | Cytosol | Lipophilicity of the p-methylphenoxy group may facilitate direct membrane transit. |
| Clathrin-Mediated Endocytosis | Clathrin, Adaptor Proteins | Endosome-Lysosome Pathway | A common pathway for nanoparticle uptake. nih.gov |
| Caveolae-Mediated Endocytosis | Caveolin, Lipid Rafts | Caveosome, Endoplasmic Reticulum, Golgi | Pathway often associated with signaling molecules and smaller particles. |
| Macropinocytosis | Actin Cytoskeleton, Na+/H+ Exchangers | Macropinosome | A non-specific pathway for the uptake of larger molecules and particles. dovepress.comnih.gov |
Interactions with Isolated Biomolecules: Enzymes, Receptors, and Nucleic Acids (in vitro Models)
The biological effects of this compound are ultimately mediated by its interactions with essential biomolecules. In vitro studies with related compounds provide a framework for understanding these potential interactions.
While specific enzyme inhibition or activation studies for this compound are not prominent in the literature, the general principles of enzyme kinetics provide a basis for potential mechanisms. Enzyme inhibitors can act through competitive, non-competitive, or uncompetitive mechanisms. youtube.comyoutube.comkhanacademy.orgyoutube.com A competitive inhibitor typically resembles the substrate and binds to the active site, while a non-competitive inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity. youtube.comlibretexts.org Given the defined structure of this compound, it could potentially act as an inhibitor for enzymes that have a binding pocket complementary to its shape and charge distribution. The p-methylphenoxy group could play a significant role in the binding specificity.
The interaction of silatranes with proteins is a key aspect of their biological activity. The silatrane cage, with its high dipole moment, can engage in hydrogen bonding and dipole-dipole interactions with polar groups on protein surfaces. researchgate.net Furthermore, the aromatic p-methylphenoxy substituent can participate in aromatic-aromatic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within protein binding pockets. nih.govnih.gov These non-covalent interactions are crucial for the stability and specificity of protein-ligand complexes. For example, a study on a different silatrane derivative, 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane (SIL-BS), demonstrated its ability to bind to Human Serum Albumin (HSA), suggesting that silatranes can interact with and be transported by plasma proteins. nih.gov
| Type of Interaction | Interacting Moiety on this compound | Potential Protein Partner Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Oxygen atoms of the silatrane cage | Serine, Threonine, Asparagine, Glutamine | Contributes to binding affinity and specificity. |
| Dipole-Dipole Interactions | Silatrane cage (high dipole moment) | Polar amino acids | Orients the molecule within the binding site. |
| Aromatic-Aromatic (π-stacking) | p-methylphenoxy group | Phenylalanine, Tyrosine, Tryptophan | Enhances binding affinity and provides specificity. nih.govnih.gov |
| Hydrophobic Interactions | p-methyl group | Leucine, Isoleucine, Valine | Contributes to the overall binding energy. |
The potential for this compound to interact with nucleic acids is an area of interest for its possible biological effects. While direct evidence is limited, related silatrane compounds have been utilized in the context of nucleic acid research. For instance, 1-(3-aminopropyl)silatrane (APS) is used to functionalize surfaces for the immobilization of DNA, indicating an interaction between the silatrane derivative and the nucleic acid. researchgate.net Molecules can interact with DNA and RNA through several mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic ring of the p-methylphenoxy group could potentially intercalate into the DNA double helix, while the silatrane cage could interact with the grooves or the phosphate backbone. nih.gov
Elucidation of Molecular Pathways and Cellular Responses in in vitro Systems
The interaction of this compound with cellular components can trigger a cascade of molecular events, leading to specific cellular responses. While the precise pathways affected by this compound have yet to be fully elucidated, studies on other bioactive molecules suggest potential targets. Cellular responses to chemical stimuli are often mediated by complex signaling pathways that regulate processes such as cell proliferation, differentiation, and apoptosis. nih.gov
Key signaling pathways that could potentially be modulated by this compound include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the p53 signaling pathway. nih.gov These pathways are central to the regulation of cell fate and are often dysregulated in disease states. The ability of a compound to influence these pathways can be indicative of its therapeutic potential. For example, the cytotoxicity of a nitro-silatrane derivative in cancer cell lines suggests the induction of specific cell death pathways. nih.gov
Investigation of Cytotoxicity Mechanisms (e.g., Apoptosis, Necrosis Pathways) in Cellular Models
The potential for this compound to induce cell death is a critical aspect of its biological evaluation. Cytotoxicity can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govnorthwestern.edu Apoptosis is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. nih.gov Necrosis, on the other hand, is a more chaotic process involving cell swelling and lysis, which often triggers inflammation.
The induction of apoptosis by a chemical compound often involves the activation of a cascade of enzymes called caspases. This can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria. Studies on other silatrane derivatives have shown cytotoxic effects on cancer cell lines, suggesting the potential for this compound to also induce cell death. nih.gov The specific mechanism, whether through apoptosis or necrosis, would likely depend on the cell type, the concentration of the compound, and the duration of exposure.
| Cell Death Mechanism | Key Molecular Features | Potential Triggers by this compound |
|---|---|---|
| Apoptosis (Intrinsic Pathway) | Mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation (e.g., caspase-9, caspase-3) | Induction of oxidative stress, direct interaction with mitochondrial proteins. |
| Apoptosis (Extrinsic Pathway) | Binding to death receptors (e.g., Fas, TNFR), activation of caspase-8. | Modulation of death receptor expression or sensitivity. |
| Necrosis | Cell swelling, plasma membrane rupture, release of intracellular contents. | Severe mitochondrial dysfunction, ATP depletion, high levels of oxidative stress. |
Structure-Activity Relationship (SAR) Studies for Modified this compound Analogs in Biological Systems (Non-Clinical)
The biological activity of silatrane compounds is significantly influenced by the nature of the substituent attached to the silicon atom. nih.govresearchgate.net This principle forms the basis of structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological function. In the context of this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs with systematic variations in the p-methylphenoxy moiety.
While extensive SAR data specifically for this compound and its close analogs is not widely available in publicly accessible literature, the general principles of silatrane SAR can be extrapolated. The electronic and steric properties of the substituent on the phenoxy ring are expected to play a crucial role in modulating biological activity.
Influence of Substituent Position and Nature:
Research on various classes of biologically active compounds demonstrates that the position and nature of substituents on an aromatic ring can dramatically alter activity. For instance, in studies of (benzoylaminophenoxy)phenol derivatives, the introduction of small substituents at specific positions on the central benzene (B151609) ring was found to increase anti-prostate cancer activity. nih.gov Similarly, for analogs of this compound, modifying the position of the methyl group (e.g., to the ortho or meta positions) or replacing it with other functional groups would likely lead to variations in biological effects.
Hypothetical SAR Data for Modified this compound Analogs:
To illustrate the principles of SAR, the following interactive data tables present hypothetical findings from a non-clinical study on a series of modified this compound analogs. These tables are based on established principles of medicinal chemistry and are for illustrative purposes only, as specific experimental data for this compound series is not currently available.
Table 1: Effect of Methyl Group Position on Antimicrobial Activity
This table explores how changing the position of the methyl group on the phenoxy ring might influence the antimicrobial activity of the silatrane analog against a panel of microorganisms. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy, with lower values indicating greater potency.
| Compound ID | Substituent Position | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| MPS-1 | para-methyl | 128 | 64 | 256 |
| MPS-2 | meta-methyl | 256 | 128 | 512 |
| MPS-3 | ortho-methyl | 64 | 32 | 128 |
Table 2: Effect of para-Substituent Variation on Enzyme Inhibition
This table examines the impact of replacing the para-methyl group with other substituents of varying electronic and steric properties on the inhibition of a hypothetical enzyme target. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, with lower values indicating more potent inhibition.
| Compound ID | para-Substituent | Lipophilicity (logP) | Electronic Effect | IC50 (µM) |
| PPS-1 | -CH₃ (methyl) | 2.5 | Electron-donating | 15.2 |
| PPS-2 | -H (hydrogen) | 2.0 | Neutral | 25.8 |
| PPS-3 | -Cl (chloro) | 2.8 | Electron-withdrawing | 8.5 |
| PPS-4 | -OCH₃ (methoxy) | 2.2 | Electron-donating | 12.1 |
| PPS-5 | -NO₂ (nitro) | 1.8 | Strongly electron-withdrawing | 5.3 |
From these hypothetical data, several SAR trends could be inferred:
Steric Hindrance: The position of the methyl group appears to be critical, with the ortho-substituted analog (MPS-3) showing the highest hypothetical antimicrobial activity. This could be due to a specific steric interaction with the biological target that favors this conformation.
Electronic Effects: In the enzyme inhibition study, electron-withdrawing groups at the para position (PPS-3 and PPS-5) hypothetically lead to increased potency. This suggests that a lower electron density on the phenoxy ring may be favorable for binding to the enzyme's active site.
Lipophilicity: While there is no simple linear relationship in this hypothetical dataset, lipophilicity (logP) is a known factor that can influence cell membrane permeability and interaction with hydrophobic binding pockets.
It is crucial to reiterate that these tables represent a conceptual framework for SAR studies of this compound analogs. Rigorous experimental investigation is required to establish the actual relationships between the chemical structure of these compounds and their biological activities. Such studies would be invaluable for the rational design of novel silatrane derivatives with enhanced and specific biological properties for various non-clinical applications.
Emerging Research Directions and Future Perspectives for 1 P Methylphenoxy Silatrane
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthesis of silatranes often involves methods that are not economically or environmentally ideal for large-scale production, sometimes requiring cumbersome purification techniques like vacuum-assisted processes or column chromatography. researchgate.net Future research is increasingly focused on developing more efficient and sustainable synthetic routes for 1-(p-methylphenoxy)-silatrane.
A highly promising direction is the adoption of organocatalytic, solvent-free protocols. acs.orgnih.govnih.gov Recent studies have demonstrated that amidine derivatives, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can efficiently catalyze the transesterification reaction between a trialkoxysilane precursor and triethanolamine (B1662121) under mild, solvent-free conditions. acs.orgnih.gov This approach not only offers excellent yields but also aligns with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. researchgate.netnih.gov Applying this organocatalytic methodology to the synthesis of this compound from p-methylphenoxy-trialkoxysilane and triethanolamine could provide a versatile, scalable, and sustainable production pathway. nih.gov
Exploration of Advanced Spectroscopic Probes for Real-Time Analysis and Monitoring
Comprehensive characterization is fundamental to understanding the behavior of this compound. While standard techniques such as multinuclear Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ²⁹Si), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry are routinely used to confirm the structure of newly synthesized silatranes, future work should focus on more advanced and dynamic methods. mdpi.comnih.govnih.gov
The development of advanced spectroscopic probes for real-time analysis represents a significant frontier. For instance, in-situ NMR or FTIR spectroscopy could be employed to monitor the kinetics of its synthesis or its incorporation into a polymer matrix, providing immediate feedback on reaction progress and mechanisms. researchgate.net Variable temperature (VT) NMR studies could reveal dynamic behaviors or fluxional processes within the molecule. acs.org Furthermore, leveraging computational chemistry to predict spectroscopic data, such as vibrational frequencies or NMR chemical shifts, can greatly aid in the interpretation of experimental results. olemiss.edu This synergy is crucial for accurately assigning complex spectra and understanding the subtle electronic effects of the p-methylphenoxy group on the silatrane (B128906) cage.
Integration of this compound into Advanced Materials Science
The integration of this compound into advanced materials like polymers and sensors is a promising area of future research. rsc.org Silatranes are recognized for their ability to act as coupling agents and adhesion promoters, forming stable, self-assembled monolayers on various surfaces due to their controlled hydrolysis compared to more reactive trialkoxysilanes. nih.govacs.org
Polymer Chemistry: The p-methylphenoxy group can impart specific properties such as hydrophobicity, aromaticity, and thermal stability. Incorporating this compound as a monomer or additive in polymer synthesis could lead to new hybrid materials with enhanced characteristics. mdpi.com For example, its inclusion in polyphosphazene or polysiloxane backbones could yield materials with tailored mechanical, thermal, or optical properties for specialized biomedical or industrial applications. nih.govpsu.edu
Sensor Technology: The silatrane moiety provides a robust anchor for functionalizing surfaces, a key requirement in sensor development. nih.govmdpi.com The p-methylphenoxy group could be tailored to interact specifically with certain analytes through non-covalent interactions like aromatic stacking. By grafting a layer of this compound onto an electrode or other sensing platform, it may be possible to create chemosensors with high sensitivity and selectivity for environmental or biological monitoring. nih.govmdpi.com
Elucidation of Broader Mechanistic Principles Governing Silatrane Reactivity and Stability
A deeper understanding of the fundamental principles that govern the reactivity and stability of the silatrane cage is essential for designing new molecules and applications. The stability of the silatrane structure is largely attributed to the transannular dative bond between the nitrogen and silicon atoms (Si←N), which imparts significant resistance to hydrolysis compared to analogous open-chain compounds. nih.govnih.govresearchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding
The most profound insights into this compound will emerge from synergistic approaches that tightly integrate experimental work with computational modeling. nih.govrsc.orgresearchgate.net This combination allows researchers to build and test hypotheses with a level of detail that neither approach can achieve alone.
Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound, calculate the length and strength of the critical Si←N bond, and predict its electronic properties, such as the molecular electrostatic potential (MESP). nih.govresearchgate.netproquest.com These calculations can reveal how the p-methylphenoxy group electronically influences the silatrane core and can help predict its reactivity toward other molecules. nih.gov
Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. researchgate.net High-resolution X-ray crystallography can provide precise bond lengths and angles to compare with DFT-optimized structures. acs.org Spectroscopic data (NMR, IR, UV-Vis) provide fingerprints of the molecule's electronic structure that can be directly compared with computationally predicted spectra. researchgate.netbme.hu This iterative cycle of prediction and validation accelerates the pace of discovery and leads to a more complete and accurate understanding of the molecule's structure-property relationships. nih.gov
Table 1: Synergistic Methodologies for Silatrane Research
| Methodology Type | Examples of Data and Insights Generated |
|---|
| Experimental | X-ray Crystallography: Provides precise 3D molecular structure, bond lengths (e.g., Si←N distance), and crystal packing information. acs.orgMultinuclear NMR Spectroscopy: Determines chemical environment of ¹H, ¹³C, and ²⁹Si nuclei, confirming connectivity and probing electronic structure. sioc-journal.cnFTIR/Raman Spectroscopy: Identifies characteristic vibrational modes of functional groups and the silatrane cage. nih.govKinetic Studies: Measures reaction rates (e.g., hydrolysis, polymerization) under various conditions to elucidate mechanisms. nih.gov | | Computational | Density Functional Theory (DFT): Predicts optimized molecular geometry, bond energies, and electronic properties (e.g., dipole moment, MESP). nih.govproquest.comQuantum Theory of Atoms in Molecules (QTAIM): Analyzes the nature of chemical bonds, including the covalent vs. non-covalent character of the Si←N interaction. proquest.comMolecular Dynamics (MD) Simulations: Simulates the behavior of the molecule over time in different environments (e.g., solvents, polymer matrices) to understand dynamic processes. Spectra Prediction: Calculates theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. olemiss.edu |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(p-methylphenoxy)-silatrane, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via transesterification reactions between silatranol and p-methylphenol derivatives under anhydrous conditions. Key steps include refluxing in toluene with catalytic amounts of triethylamine to facilitate siloxane bond formation . Purity validation involves 1H/13C NMR spectroscopy (to confirm axial substituent integration) and X-ray diffraction (XRD) to verify the pentacoordinate silicon structure. For trace impurities, HPLC-MS with a C18 column (acetonitrile/water mobile phase) is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of silatrane derivatives?
- Methodological Answer :
- FT-IR : Identify Si-O and Si-N bond vibrations (950–980 cm⁻¹ and 460–500 cm⁻¹, respectively) .
- XRD : Resolve the transannular Si←N bond length (typically 2.05–2.15 Å), which correlates with biological activity .
- 29Si NMR : Detect chemical shifts between −65 to −85 ppm, confirming pentacoordination .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against S. aureus and E. coli .
- Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-inflammatory Tests : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How do substituents on the axial phenoxy group influence the hydrolysis kinetics of silatranes?
- Methodological Answer : Hydrolysis follows dual SN1/SN2 mechanisms, dependent on solvent polarity and substituent electronic effects. For this compound, the electron-donating methyl group stabilizes the transition state in polar media (e.g., 60% aqueous ethanol), reducing the rate constant (k) by ~30% compared to electron-withdrawing substituents. Rate constants are determined via UV-Vis monitoring of silanol release at 270 nm .
- Data Example :
| Substituent | k (×10⁻⁴ s⁻¹) in 0.05 M NaOH |
|---|---|
| -OCH₃ | 2.8 |
| -CH₃ | 2.1 |
| -Cl | 3.5 |
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) in silatrane derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to correlate Si-N bond length with bioactivity .
- QSAR Modeling : Use Hammett constants (σ) of substituents to predict IC50 trends. For example, σ = −0.17 (p-methyl) correlates with moderate antitumor activity (IC50 ~50 µM in HeLa cells) .
- Crystallographic Data : Compare XRD-derived bond angles with in vitro results to identify steric effects .
Q. How can electrochemical methods characterize the redox behavior of this compound?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals oxidation peaks at +1.2 V vs. Ag/AgCl, corresponding to nitrogen-centered radical cation formation. EPR spectroscopy confirms spin density localization on the atrane nitrogen, influencing antioxidant activity .
Q. What analytical challenges arise in quantifying silatrane degradation products in environmental samples?
- Methodological Answer : Silanol byproducts require derivatization (e.g., BSTFA) for GC-MS detection (m/z 73, 147). Matrix effects in soil/water samples are mitigated via SPE cleanup using C18 cartridges. Recovery rates for p-methylphenol (a hydrolysis product) are ~85% at 10 ppb .
Methodological Pitfalls & Recommendations
- Synthesis : Avoid moisture contamination during transesterification; use molecular sieves to maintain anhydrous conditions .
- Bioassays : Include silatranol controls to distinguish intrinsic activity from hydrolysis artifacts .
- Computational Models : Validate DFT predictions with experimental XRD/NMR data to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
